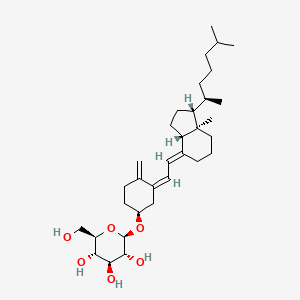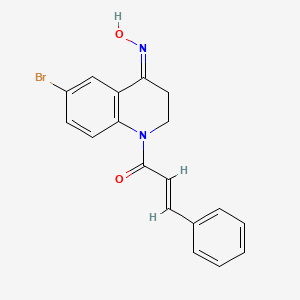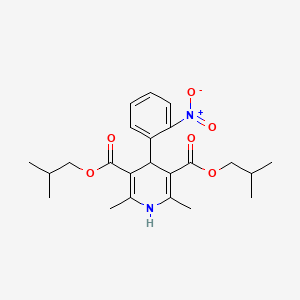
4SZ94Obn3X
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate . It is a derivative of dihydropyridine, a class of compounds known for their diverse pharmacological activities. This compound has a molecular formula of C23H30N2O6 and a molecular weight of 430.4941 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diisobutyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or methanol as a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistency and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it into a pyridine derivative.
Reduction: Reduction reactions can target the nitro group, converting it into an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro-substituted aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex dihydropyridine derivatives .
Biology: In biological research, it is used to study the effects of dihydropyridine derivatives on calcium channels, as these compounds are known to act as calcium channel blockers .
Medicine: The compound and its derivatives are investigated for their potential use in treating cardiovascular diseases due to their calcium channel blocking activity .
Industry: In the industrial sector, the compound is used in the synthesis of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The compound exerts its effects primarily by acting as a calcium channel blocker. It binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions into the cells. This action leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .
Molecular Targets and Pathways:
Molecular Targets: L-type calcium channels.
Pathways Involved: Calcium signaling pathways, leading to muscle relaxation and vasodilation.
Comparación Con Compuestos Similares
- Nifedipine
- Amlodipine
- Felodipine
- Nisoldipine
Comparison: Diisobutyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the dihydropyridine ring and the presence of the nitro group. This structural uniqueness may confer different pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives .
Propiedades
Número CAS |
2226462-71-9 |
|---|---|
Fórmula molecular |
C23H30N2O6 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H30N2O6/c1-13(2)11-30-22(26)19-15(5)24-16(6)20(23(27)31-12-14(3)4)21(19)17-9-7-8-10-18(17)25(28)29/h7-10,13-14,21,24H,11-12H2,1-6H3 |
Clave InChI |
PEEVNOYLSWYJIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


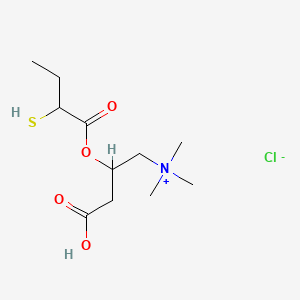
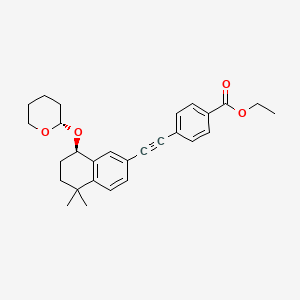
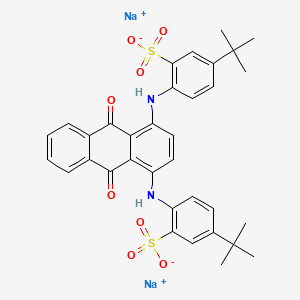
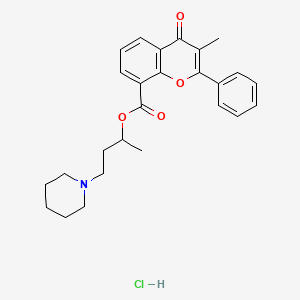

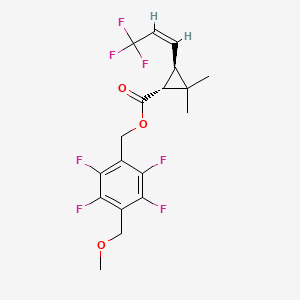
![[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] dihydrogen phosphate](/img/structure/B12771213.png)
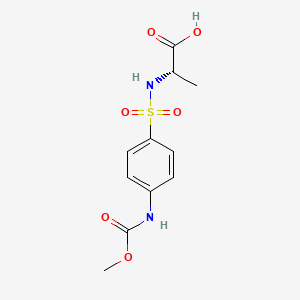
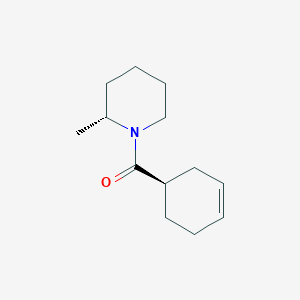
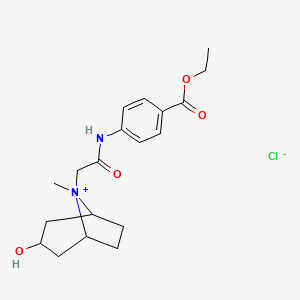
![2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine](/img/structure/B12771238.png)
